An In-depth Technical Guide to the Structure of 2,3-Dibromo-1-cyclohexene
An In-depth Technical Guide to the Structure of 2,3-Dibromo-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of 2,3-Dibromo-1-cyclohexene, a halogenated cyclic alkene of interest in organic synthesis and potentially in medicinal chemistry. This document outlines its chemical properties, stereochemical considerations, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for 2,3-Dibromo-1-cyclohexene in the public domain, this guide also presents established experimental protocols for the synthesis and characterization of closely related compounds, which can be adapted for the study of the title molecule.
Chemical Structure and Properties
2,3-Dibromo-1-cyclohexene is a cyclic alkene with the chemical formula C₆H₈Br₂.[1] It consists of a six-membered carbon ring containing one double bond, with two bromine atoms attached to adjacent carbon atoms, one of which is part of the double bond. The systematic IUPAC name for this compound is 2,3-dibromocyclohex-1-ene.
Table 1: Physicochemical Properties of 2,3-Dibromo-1-cyclohexene
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂ | [1] |
| Molecular Weight | 239.94 g/mol | [1] |
| CAS Number | 17202-32-3 | [1][2] |
| Synonyms | 1,6-Dibromocyclohexene | [1] |
Stereochemistry
The structure of 2,3-Dibromo-1-cyclohexene presents the possibility of stereoisomerism due to the presence of a chiral center at the C3 carbon, which is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms within the ring. This gives rise to two possible enantiomers: (R)-2,3-dibromo-1-cyclohexene and (S)-2,3-dibromo-1-cyclohexene.
The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, which can influence the stability and reactivity of the different stereoisomers.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach to 2,3-Dibromo-1-cyclohexene is a two-step process starting from cyclohexene.
Caption: Proposed synthesis of 2,3-Dibromo-1-cyclohexene.
Experimental Protocol for a Related Synthesis: Dehydrobromination of 1,2-Dibromocyclohexane
The dehydrobromination of 1,2-dibromocyclohexane using a strong base like alcoholic potassium hydroxide (KOH) is a well-established method for introducing a double bond.[3][4][5] A similar approach could be applied to 1,2,3-tribromocyclohexane to yield 2,3-Dibromo-1-cyclohexene.
Objective: To perform a dehydrobromination reaction on a vicinal dibromide to generate an alkene.
Materials:
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1,2-Dibromocyclohexane (or 1,2,3-tribromocyclohexane)
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Ethanolic Potassium Hydroxide (KOH) solution
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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Dissolve the dibromo- (or tribromo-) cyclohexane in ethanol in a round-bottom flask.
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Add the ethanolic KOH solution to the flask.
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Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation.
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Purify the crude product by distillation under reduced pressure.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for 2,3-Dibromo-1-cyclohexene is scarce. However, based on the analysis of related brominated cyclohexene derivatives, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dibromo-1-cyclohexene is expected to show distinct signals for the vinylic, allylic, and aliphatic protons.
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Vinylic Proton (at C1): This proton, being on the double bond and adjacent to a bromine atom, would appear as a multiplet in the downfield region, likely between 6.0 and 6.5 ppm.
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Allylic Proton (at C3): The proton on the carbon bearing the second bromine atom would also be shifted downfield due to the electronegativity of the bromine, likely appearing as a multiplet between 4.5 and 5.0 ppm.
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Aliphatic Protons (at C4, C5, C6): The methylene protons on the saturated part of the ring would appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the different carbon environments in the molecule.
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Vinylic Carbons (C1 and C2): The two carbons of the double bond would resonate in the downfield region typical for alkenes, approximately between 120 and 140 ppm. The carbon bearing the bromine atom (C2) would be further downfield.
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Allylic Carbon (C3): The carbon atom bonded to the second bromine atom would be expected to have a chemical shift in the range of 50-60 ppm.
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Aliphatic Carbons (C4, C5, C6): The remaining saturated carbon atoms in the ring would appear in the upfield region, typically between 20 and 40 ppm.
Mass Spectrometry
The mass spectrum of 2,3-Dibromo-1-cyclohexene would be characterized by the presence of a molecular ion peak cluster. Due to the two bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion region would show a triplet of peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 1:2:1.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Notes |
| 238, 240, 242 | [C₆H₈Br₂]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 159, 161 | [M - Br]⁺ | Loss of a bromine radical |
| 79, 81 | [Br]⁺ | Bromine cation |
| 79 | [C₆H₇]⁺ | Loss of two bromine atoms and a hydrogen |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of 2,3-Dibromo-1-cyclohexene in any signaling pathways. However, halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects. Some brominated flame retardants, which are structurally diverse, have been shown to interact with various cellular targets, including the androgen receptor.[6] Given the reactivity of the allylic and vinylic bromine atoms, 2,3-Dibromo-1-cyclohexene could potentially interact with biological macromolecules, but further research is required to investigate any such activities.
Workflow for Characterization
A standard workflow for the complete structural elucidation and characterization of a newly synthesized batch of 2,3-Dibromo-1-cyclohexene would involve a combination of spectroscopic and chromatographic techniques.
Caption: Workflow for the characterization of 2,3-Dibromo-1-cyclohexene.
This comprehensive workflow ensures the purity and confirms the chemical structure of the synthesized compound, providing a solid foundation for any subsequent biological or medicinal chemistry studies.
References
- 1. Cas 17202-32-3,2,3-Dibromo-1-cyclohexene | lookchem [lookchem.com]
- 2. 2,3-Dibromo-1-cyclohexene | 17202-32-3 [chemicalbook.com]
- 3. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 4. 1, 2 - Dibromocyclohexane on dehydrobromination gives: [allen.in]
- 5. doubtnut.com [doubtnut.com]
- 6. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
